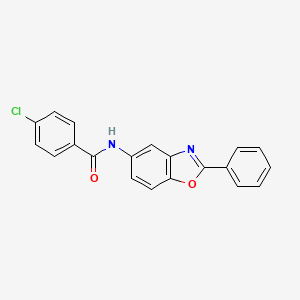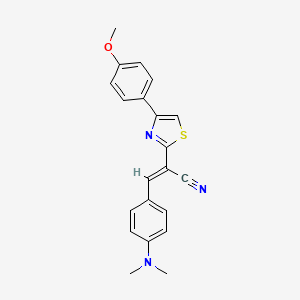
3-(4-Dimethylamino-phenyl)-2-(4-(4-methoxy-phenyl)-thiazol-2-YL)-acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Dimethylamino-phenyl)-2-(4-(4-methoxy-phenyl)-thiazol-2-YL)-acrylonitrile is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and a thiazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Dimethylamino-phenyl)-2-(4-(4-methoxy-phenyl)-thiazol-2-YL)-acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Coupling Reactions: The thiazole ring is then coupled with 4-methoxyphenyl and 4-dimethylamino-phenyl groups through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(4-Dimethylamino-phenyl)-2-(4-(4-methoxy-phenyl)-thiazol-2-YL)-acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and methoxy groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-(4-Dimethylamino-phenyl)-2-(4-(4-methoxy-phenyl)-thiazol-2-YL)-acrylonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in bioimaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-(4-Dimethylamino-phenyl)-2-(4-(4-methoxy-phenyl)-thiazol-2-YL)-acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. It may also interact with nucleic acids, affecting gene expression and cellular functions. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group but lacks the thiazole and acrylonitrile groups.
4-Methoxyphenylacetonitrile: Contains the methoxyphenyl and nitrile groups but lacks the thiazole and dimethylamino groups.
2-(4-Methoxyphenyl)thiazole: Contains the thiazole and methoxyphenyl groups but lacks the dimethylamino and acrylonitrile groups.
Uniqueness
3-(4-Dimethylamino-phenyl)-2-(4-(4-methoxy-phenyl)-thiazol-2-YL)-acrylonitrile is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of advanced materials and therapeutic agents.
特性
分子式 |
C21H19N3OS |
|---|---|
分子量 |
361.5 g/mol |
IUPAC名 |
(E)-3-[4-(dimethylamino)phenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C21H19N3OS/c1-24(2)18-8-4-15(5-9-18)12-17(13-22)21-23-20(14-26-21)16-6-10-19(25-3)11-7-16/h4-12,14H,1-3H3/b17-12+ |
InChIキー |
YJHNFWSRQVESLJ-SFQUDFHCSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



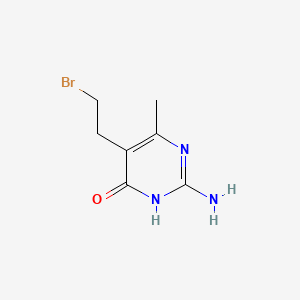
![N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine](/img/structure/B11712001.png)
![(2E)-1-(2,4-dinitrophenyl)-2-[(2E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-ylidene]hydrazine](/img/structure/B11712004.png)
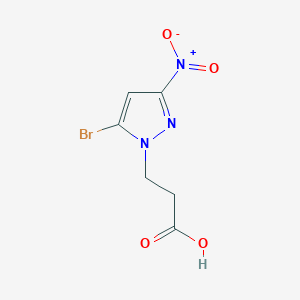


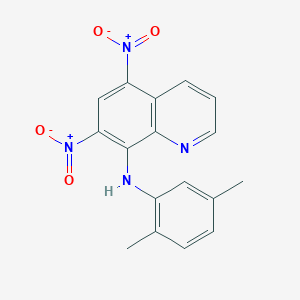


![N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide](/img/structure/B11712046.png)
![2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11712050.png)
![2-fluoro-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B11712052.png)
